Lubrol WX
Description
Significance of Lubrol WX in Contemporary Scientific Inquiry
In contemporary scientific inquiry, this compound is highly significant, primarily serving as a solubilizing agent for membrane-bound proteins and membrane-bound adenylcyclase . Its ability to gently extract these components from lipid bilayers without causing excessive denaturation is critical for their subsequent study. A key application of this compound is in the isolation and characterization of lipid rafts, also known as detergent-resistant microdomains (DRMs) . These membrane microdomains are crucial for various cellular processes, including signal transduction, protein trafficking, and cell adhesion.
This compound is particularly valuable because it can distinguish different types of membrane microdomains that may not be separable with other common detergents like Triton X-100 . For instance, studies have shown that this compound-prepared rafts can differ in lipid and protein composition from Triton X-100 rafts, revealing a higher total content of sphingomyelin (B164518) and phosphatidylcholine, and a higher content of unsaturated phosphatidylcholine species . This differential solubilization allows researchers to probe the heterogeneity and specific functions of various membrane compartments.
Furthermore, this compound is utilized in detailed biochemical investigations of protein processing and interactions. It has been employed to study the processing of Amyloid Precursor Protein (APP), demonstrating that mature forms of APP and BACE1 associate with this compound-derived DRM fractions . It also plays a role in analyzing protein complexes, such as the association of ATP-binding cassette transporter A1 (ABCA1) with syntaxin (B1175090) 13 and flotillin-1 within this compound-insoluble raft microdomains in macrophages . The detergent's capacity to selectively extract proteins and de-oligomerize certain complexes further underscores its importance in structural and functional studies of membrane proteins .
Historical Trajectories of this compound Utilization in Research Methodologies
The application of this compound in research methodologies has evolved over several decades, demonstrating its enduring utility in membrane biochemistry. Early documented uses include its role in the 1970s for treating the inner membrane matrix fraction of rat liver mitochondria . In these pioneering studies, this compound was instrumental in solubilizing approximately 70% of total protein and over 90% of matrix activities, including malate (B86768) dehydrogenase, glutamate (B1630785) dehydrogenase, and isocitrate dehydrogenase (NADP) . Concurrently, the Lubrol-insoluble fraction was found to be enriched in cytochromes, phospholipids (B1166683), and Mg²⁺-stimulated ATPase activity, highlighting its effectiveness in fractionating mitochondrial components .
By the mid-1980s, this compound was employed in studies investigating its effects on brain membrane Ca²⁺/Mg²⁺ ATPase and ATP-dependent Ca²⁺ uptake activity, particularly in the context of acute and chronic ethanol (B145695) exposure . These studies revealed that this compound treatment could reverse or prevent changes in Ca²⁺ transport induced by ethanol, suggesting its utility in dissecting lipid-dependent parameters of membrane function .
A significant development in its application came with comparative studies against other detergents, such as Lubrol PX and Triton X-100. Research on the solubilization of acetylcholinesterase (AChE) from bovine erythrocyte membranes indicated that while this compound and Lubrol PX could solubilize similar amounts of protein, Lubrol PX was more effective in maintaining AChE activity in a soluble form . This distinction underscored the importance of selecting specific detergents based on the desired outcome for enzyme activity and protein conformation.
The early 2000s marked a growing recognition of this compound's unique ability to isolate distinct lipid raft populations. Studies began to explicitly compare this compound-prepared DRMs with those obtained using Triton X-100, revealing differences in their lipid and protein compositions and their association with signaling molecules like ephrin-B2 and integrin-β1 in melanoma cells . This trajectory illustrates a shift from general membrane solubilization to more nuanced applications in understanding membrane organization and the role of microdomains in cellular signaling and disease.
Scope and Rationale for Comprehensive Academic Examination of this compound
A comprehensive academic examination of this compound is warranted due to its distinctive and irreplaceable role in membrane biology and protein biochemistry. The compound's unique properties, particularly its capacity to isolate specific types of detergent-resistant microdomains (DRMs) that are biochemically distinct from those obtained with other widely used detergents like Triton X-100, make it an indispensable tool for dissecting the intricate organization of biological membranes . This differential solubilization capability allows researchers to gain insights into the heterogeneous nature of lipid rafts and their specific protein and lipid compositions, which are often implicated in complex cellular processes and disease mechanisms.
Furthermore, this compound's efficacy in solubilizing challenging membrane proteins and enzymes while often preserving their functional activity is critical for structural and functional studies that require isolated, active biomolecules. Understanding the precise conditions under which this compound interacts with various membrane components and its influence on protein stability and activity is essential for accurate experimental design and interpretation.
This comprehensive examination serves to consolidate the diverse applications and specific chemical characteristics of this compound. By detailing its historical uses and contemporary significance, it provides a foundational reference for researchers who currently employ this compound or are considering its integration into their experimental methodologies. Such an examination enhances the understanding of this compound's specific advantages and limitations, thereby contributing to more precise and impactful research in membrane biology, protein biochemistry, and related fields.
Properties
CAS No. |
11138-41-3 |
|---|---|
Molecular Formula |
AlNaO7P2 |
Synonyms |
Lubrol WX |
Origin of Product |
United States |
Fundamental Principles and Methodological Roles of Lubrol Wx in Research Systems
Mechanistic Contributions of Lubrol WX to Biological Sample Preparation
This compound's utility in biological sample preparation stems from its ability to interact with and disrupt lipid bilayers, thereby enabling the isolation and study of cellular components.
Role in Cellular Disruption and Subcellular Fractionation Strategies
This compound is employed in the initial stages of biological sample processing to achieve cellular disruption and subsequent subcellular fractionation. It has been effectively utilized in homogenizing diverse mammalian tissues, including rat brain, heart, and liver, to extract cellular components . For instance, in the context of mitochondrial isolation, if rat liver mitochondria are initially treated with digitonin (B1670571) to remove the outer membrane, a subsequent treatment with this compound becomes necessary to effectively disrupt the inner membrane and matrix particles . Human liver mitochondria, being inherently more fragile, may require less aggressive treatment for similar fractionation . Beyond organelles, this compound is also used to lyse whole cells, facilitating the release and extraction of soluble proteins, often while preserving their native conformation by compromising the integrity of cell membranes . It is also a key agent in the preparation of detergent-resistant membranes (DRMs), also known as lipid rafts, from cells solubilized in solutions containing this compound .
Principles of Membrane Solubilization and Protein Extraction Mediated by this compound
As a nonionic detergent, this compound solubilizes membrane proteins by integrating its hydrophobic tails into the lipid bilayer, thereby disrupting the membrane structure . At concentrations below its critical micelle concentration (CMC), this compound monomers partition into the membrane bilayer, initiating the solubilization process . As the concentration increases beyond the CMC, detergent molecules spontaneously aggregate to form micelles, which are spheroid structures with a hydrophobic core and a hydrophilic outer shell . Integral membrane proteins, which are typically hydrophobic and insoluble in aqueous solutions, are extracted from the membrane by binding to these detergent micelles, allowing them to become miscible in aqueous buffers .
The efficiency of membrane solubilization and protein extraction is dependent on the detergent-to-membrane lipid ratio. At a molar ratio of approximately 2:1, this compound facilitates the solubilization of the membrane, leading to the formation of mixed micelles that can include phospholipids (B1166683), detergents, and proteins . A higher ratio, such as 10:1, can result in the complete exchange of native lipid-protein interactions for detergent-protein interactions, effectively delipidating the protein .
However, the selectivity of this compound in solubilizing membrane components can vary. Studies have shown that this compound can produce DRMs with a significantly higher protein content compared to those prepared with other detergents like Triton X-100 or CHAPS, suggesting it is less selective in disrupting certain lipid-protein interactions . For instance, this compound extensively solubilizes proteins such as calnexin (B1179193) and rab-5, retaining them in high-density fractions, while other proteins may remain largely detergent-resistant . There are also inconsistencies in reports regarding this compound's ability to fully dissolve non-raft membrane proteins . Some research indicates that the lipid composition of insoluble fractions obtained with this compound is more similar to the total membrane composition than those obtained with Triton X-100, implying that this compound may not be as precise in preferentially isolating lipid rafts . Furthermore, prostate-specific membrane antigen (PSMA) is only partially solubilized by this compound, contrasting with its complete solubility in Triton X-100 . Similarly, Amyloid Precursor Protein (APP) exhibits a broad distribution across gradients when extracted with this compound, with a substantial portion associated with membrane microdomains that are insoluble in this compound but soluble in Triton X-100 .
Impact of this compound on Macromolecular Complex Integrity
As a nonionic detergent, this compound is generally considered milder than ionic detergents, making it a preferred choice for applications where the preservation of macromolecular complex integrity is crucial . This characteristic is particularly important for studying membrane-associated complexes and lipid raft domains. Sphingolipid-containing domains, which are key components of lipid rafts, exhibit relative insolubility to nonionic detergents like this compound, thereby enabling their isolation as intact insoluble domains .
Research on γ-secretase components, such as nicastrin and presenilin 1 (PS1), demonstrates their predominant association with this compound-insoluble lipid raft fractions in primary neurons, indicating that this compound can help maintain the integrity of these protein-lipid microdomains . Conversely, immature nicastrin is found in this compound-soluble, heavier membrane fractions that contain markers for the endoplasmic reticulum (ER), Golgi, and trans-Golgi network (TGN) . The insolubility of certain proteins, such as T1α, in this compound has been shown not to be dependent on interactions with the actin cytoskeleton or other protein-protein interactions . Additionally, cholesterol depletion can influence the segregation of T1α within this compound-derived DRMs . In the context of ribosomes, Lubrol, being a polyoxyethylene condensate of cetyl alcohol, is noted for its nonionic nature, which suggests it is less likely to dissociate RNA from ribosomes or bind divalent ions, thereby potentially preserving ribosomal integrity better than some other detergents .
Applications of this compound in Protein Biochemistry and Biophysical Characterization
This compound is a valuable tool in protein biochemistry and biophysical characterization, particularly for membrane proteins, owing to its ability to facilitate their extraction and stabilization.
Facilitation of Membrane Protein Purification and Structural Studies
Integral membrane proteins are inherently challenging to purify and study due to their hydrophobic nature and embedded state within lipid bilayers . This compound serves as a key solubilizing agent for these proteins, enabling their extraction from the native membrane environment into an aqueous solution . The use of mild, nonionic detergents like this compound is crucial for maintaining the native conformation, functionality, and structural integrity of membrane proteins, which is essential for downstream structural biology techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography .
Optimizing the extraction conditions with detergents like this compound is a critical and often rate-limiting step in membrane protein purification protocols . Techniques such as mass photometry, which are compatible with detergents, can significantly aid in this optimization process by providing rapid, non-destructive assessment of solubility conditions and sample heterogeneity, thereby streamlining the path to structural studies . While detergents remain the primary method for membrane protein purification, challenges such as protein instability in detergent micelles have led to the development of alternative, detergent-free approaches, such as the use of styrene-maleic acid (SMA) co-polymers, which extract proteins within a native lipid bilayer environment .
Influence of this compound on Enzyme Activity and Stability in vitro
The presence of detergents like this compound can significantly influence the activity and stability of enzymes in in vitro settings. In studies involving rat tissue homogenates, this compound demonstrated greater effectiveness in solubilizing glutathione (B108866) peroxidase (GPx) and catalase compared to sodium dodecyl sulfate (B86663) (SDS) . For superoxide (B77818) dismutase (SOD), this compound was found to be as effective as 0.1M KCl in solubilization .
However, the impact on enzyme stability can be complex. For catalase and GPx, a biphasic loss of activity was observed, with the most pronounced initial activity loss occurring in the presence of 0.1% this compound . This suggests that while this compound is effective at solubilization, the active enzyme species might be stabilized by a lipid-like environment, and the detergent could, in some cases, lead to a more rapid initial decline in activity compared to other solutions . Related Lubrol variants, such as Lubrol PX, have been shown to marginally activate enzymes like human serum butyrylcholinesterase (BuChE) . Furthermore, Lubrol PX can activate guanylate cyclase by inducing a conformational change that involves unfolding of the polypeptide chain . In the context of carbamyl phosphate (B84403) synthetase A from Neurospora crassa, this compound was used to extract mitochondrial components, and enzyme activity was subsequently measured in the supernatant, indicating its role in preparing samples for functional enzyme assays .
Integration of this compound into Spectroscopic and Chromatographic Techniques
This compound plays a crucial methodological role in various analytical techniques by enabling the preparation and stabilization of samples for detailed investigation.
Spectroscopic Techniques: In Circular Dichroism (CD) spectroscopy , this compound is utilized to study the secondary structure modifications of microsomal proteins. Research indicates that this compound can induce more pronounced changes in the secondary structure of membrane proteins compared to other non-ionic detergents like Triton X-100, providing insights into detergent-protein interactions and their conformational consequences.
For fluorescence spectroscopy , this compound is instrumental in solubilizing membrane proteins, allowing researchers to monitor intrinsic protein fluorescence and fluorescence resonance energy transfer (FRET) to investigate structural changes during processes such as detergent-induced inactivation of enzymes like Na,K-ATPase. The solubilized environment provided by this compound is essential for obtaining meaningful fluorescence data from otherwise insoluble membrane components.
In Nuclear Magnetic Resonance (NMR) spectroscopy , this compound serves as a solubilizing agent for membrane proteins, which are notoriously challenging to study in their native membrane environment due to their inherent insolubility in aqueous solutions. By incorporating membrane proteins into this compound micelles, researchers can investigate protein dynamics and structure in a solubilized state, providing valuable atomic-level insights. Furthermore, NMR analysis can be performed in the presence of detergents to quantitatively assess the composition and content of phospholipids in membranes.
Chromatographic Techniques: this compound is applied in thin-layer chromatography (TLC) for the separation and estimation of various non-ionic detergents, including this compound itself, in complex mixtures.
In ion exchange chromatography (IEC) , this compound is employed in protein purification schemes, such as the purification of UDP-glucuronosyltransferase. IEC separates biomolecules based on their charge properties, and detergents like this compound are critical for maintaining membrane proteins in a soluble, often native or active, form throughout the purification and characterization process. The selection of appropriate detergent concentrations is vital to prevent protein precipitation or denaturation during these steps.
Size exclusion chromatography (SEC) , also known as gel filtration, benefits from this compound in the characterization of detergent-solubilized membrane proteins. SEC separates molecules based on their hydrodynamic radius, and when coupled with techniques like Multi-Angle Light Scattering (SEC-MALS), it can be used to determine the molecular weight and aggregation state of detergent-solubilized membrane protein conjugates. Detergent removal methods, often crucial for membrane protein reconstitution into liposomes, can also involve gel filtration.
Theoretical Frameworks Governing this compound Interactions with Biomolecules
The interactions of this compound with biomolecules are governed by fundamental principles of physical chemistry, particularly its amphipathic nature and micellization properties.
Micellization Behavior of this compound in Aqueous Systems and its Research Implications
As a non-ionic detergent, this compound exhibits micellization behavior in aqueous solutions. Below a certain concentration, known as the Critical Micelle Concentration (CMC), detergent molecules exist predominantly as monomers. Above the CMC, these monomers spontaneously aggregate to form micelles, where the polar hydrophilic regions of the detergent molecules orient towards the aqueous solvent, while their hydrophobic hydrocarbon chains cluster together to form a thermodynamically stable core.
For this compound, often identified with Polyoxyethylene (20) or (23) cetyl ether (Brij-58), the CMC is reported in the range of 0.007 mM to 0.077 mM (or 7-77 µM) , although this value can vary depending on factors such as salt concentration and temperature. The formation of these micelles is crucial for the solubilization of hydrophobic biomolecules, especially membrane proteins, which are integrated into the hydrophobic core of the detergent micelles.
The micellization behavior has significant research implications :
Solubilization Efficiency: The ability of this compound to solubilize membrane proteins is directly linked to its micellization. Effective solubilization typically occurs at detergent concentrations significantly higher than the CMC.
Protein Stability: The micellar environment provided by this compound can mimic the native lipid bilayer, thereby helping to maintain the stability and biological activity of solubilized membrane proteins.
Differential Extraction: The specific CMC and micellar properties of this compound contribute to its differential extraction capabilities, leading to the formation of distinct detergent-resistant membrane (DRM) domains.
Quantitative Models for this compound-Mediated Membrane Protein Solubilization
The solubilization of biological membranes by detergents like this compound is often described as a three-step process :
Detergent Intercalation: At low detergent-to-lipid molar ratios, detergent monomers insert into the membrane bilayer until a limiting saturation (R_e^sat) is reached.
Mixed Vesicle and Micelle Coexistence: As detergent concentration increases, a phase of coexistence emerges where detergent-containing (mixed) vesicles and lipid-containing (mixed) micelles are present. During this stage, lipids are extracted from the bilayer by already formed micelles.
Complete Bilayer Solubilization: At a sufficiently high detergent-to-lipid ratio (R_e^sol), the entire lipid bilayer is completely solubilized, leading to a decrease in particle size as the membrane transforms into mixed detergent-lipid micelles.
This compound is particularly noted for its role in the study of detergent-resistant membranes (DRMs) , often referred to as "lipid rafts." It differentially solubilizes various membrane components, yielding DRMs with distinct lipid and protein compositions compared to those obtained with other detergents like Triton X-100. For instance, this compound-derived DRMs are enriched in specific components such as caveolin-1, cholesterol, sphingomyelin (B164518), phospholipids, and ABC-transporters, and are notably rich in phosphatidylethanolamine. This differential solubilization suggests that this compound is less disruptive to certain lipid-protein interactions compared to other detergents, allowing for the association of a larger number of proteins with DRMs. It has also been shown to maintain the separate identities of membranes in DRM preparations, making it valuable for analyzing specific microdomains.
Quantitatively, the efficiency of solubilization can be classified by parameters such as R_e^sat (the effective detergent/lipid molar ratio in the membrane at the onset of hemolysis) and R_e^sol (the detergent/lipid ratio required for complete solubilization). For example, the inactivation of Na,K-ATPase by this compound initiates when the mole fraction of detergent associated with membrane lipids reaches a critical value, typically in the narrow range of 0.2-0.4. This compound has demonstrated the ability to solubilize approximately 70% of total protein and over 90% of matrix activities from mitochondrial inner membrane fractions.
Energetic Considerations of this compound-Biomolecule Complex Formation
The formation of this compound-biomolecule complexes is driven by a balance of energetic factors, primarily non-covalent interactions. Detergents are amphipathic molecules, and their ability to form micelles and solubilize hydrophobic entities stems from the hydrophobic effect . In aqueous solutions, the hydrophobic tails of this compound molecules minimize their contact with water by clustering together, forming a thermodynamically stable hydrophobic core within the micelle. This process releases ordered water molecules, leading to an increase in entropy, which is a significant driving force for micelle formation and subsequent solubilization.
When this compound interacts with membranes, it can induce curvature stress , leading to disordering and ultimately lysis of the membrane. The solubilization process involves the disruption of lipid-lipid and lipid-protein interactions within the membrane and the formation of new, stable protein-detergent and lipid-detergent complexes. These interactions are primarily mediated by hydrophobic interactions, van der Waals forces, and hydrogen bonding . The stability of the resulting protein-detergent complex is paramount for maintaining the protein's native structure and biological function. The optimal concentration of this compound is crucial; while low concentrations are necessary for solubilization, excessively high concentrations can lead to irreversible inactivation of enzymes due to extensive disruption of essential lipid-protein interactions.
Data Tables
Table 1: Key Properties of this compound (Polyoxyethylene Cetyl Ether)
| Property | Value | Reference |
| Chemical Nature | Non-ionic detergent | |
| Formula | HO(CH₂CH₂O)nC₁₆H₃₃ (n ≈ 23) | |
| Physical Form | White waxy solid/flakes | |
| Melting Range | 34-38°C | |
| pH (10 g/l at 20°C) | 7-9 | |
| CMC (Brij-58) | 0.007 - 0.077 mM (7-77 µM) | |
| Aggregation Number | ~70 (for Brij-58) | |
| Molecular Weight | ~1123.5 g/mol (for n=23) |
Advanced Methodological Considerations and Optimization Strategies for Lubrol Wx Applications
Parameters for Optimizing Lubrol WX-Based Experimental Protocols
Strategies for Mitigating Potential Interferences in Assays
The careful application of detergents like this compound is paramount in assay design to ensure specificity and minimize background noise. This compound is frequently employed in the preparation of detergent-resistant membranes (DRMs), also known as lipid rafts, for the study of membrane protein localization and function. The insolubility of certain proteins in this compound at low temperatures (e.g., 4°C) is a defining characteristic used to identify their association with these lipid domains.
Comparative studies highlight the differential effects of various nonionic detergents, including this compound and Triton X-100, on membrane components and protein solubilization. For example, cholesterol has been observed to be more resistant to solubilization by this compound compared to Triton X-100 in certain cellular contexts, such as MDCK cells and cholesterol-loaded monocytes. This selective solubilization property of this compound can be leveraged to isolate specific membrane fractions, thereby reducing potential interferences from other cellular components in downstream assays.
However, the concentration of this compound is a critical factor in assay optimization. High concentrations of nonionic detergents can potentially inhibit enzyme activity or alter protein sensitivity, which could lead to misleading assay results. For instance, this compound has been shown to have diverse, concentration-dependent effects on basal and stimulated adenylate cyclases, with hormonal sensitivity being lost at higher concentrations (e.g., 0.01%). Therefore, meticulous titration and optimization of this compound concentration are essential to achieve effective solubilization without compromising assay integrity or inducing unwanted effects on protein activity.
General strategies for mitigating assay interference, such as careful selection of high-quality reagents, optimization of blocking steps, thorough washing procedures, and meticulous sample preparation, are also relevant when using this compound. The use of appropriate controls is crucial for identifying and accounting for any background noise.
This compound in High-Throughput Screening and Automation Methodologies
The unique properties of this compound make it suitable for integration into high-throughput screening (HTS) and automation methodologies, particularly where membrane protein handling and analysis are critical. HTS platforms aim to rapidly test a large number of samples, making automation and miniaturization indispensable.
This compound, as a solubilizing agent for membrane-bound proteins, plays a foundational role in preparing samples for assays that are amenable to automation. For example, a live-cell assay designed for monitoring protein localization to membrane rafts, which utilizes this compound detergent-based density gradient fractionation, has been demonstrated to be suitable for high-throughput screening approaches in drug discovery and the functional characterization of disease-associated proteins. This assay's suitability for HTS is attributed to its efficiency, low cost, ease of implementation, and lack of reliance on expensive equipment.
Adaptations for Miniaturized Experimental Formats
Miniaturization is a cornerstone of modern HTS, enabling reduced reagent consumption, increased sample throughput, and cost efficiency. This compound's compatibility with various experimental formats, including those designed for miniaturization, is evident in its application in techniques such as isoelectric focusing (IEF) using mini-IEF cells. These systems, which allow for the analysis of small sample volumes, often incorporate nonionic detergents like this compound for sample preparation.
The development of microplate assays, which are designed for standard 96-well or even higher-density plates, has been pivotal for miniaturized experimental formats in HTS. These assays allow for the simultaneous analysis of numerous samples, investigating aspects such as cell viability, cytotoxicity, protein-protein interactions, and enzyme activity. While specific data tables detailing this compound's performance in various miniaturized formats are not extensively available in the search results, its general use in membrane protein research, which frequently employs miniaturized techniques, implies its adaptability.
Integration into Robotic and Automated Liquid Handling Systems
The use of this compound in assays that are inherently amenable to automation, such as certain immunoassay formats and protein purification protocols, facilitates its seamless integration into automated workflows. For example, the solubilization of microsomal UDP-glucuronosyltransferase with this compound is a step in a purification scheme that can be part of automated processes. Automated pipetting systems are critical for accelerating compound testing and enabling assay miniaturization in HTS applications. Robotic liquid handling systems offer advantages such as higher throughput, improved reproducibility, and enhanced protection when handling potentially hazardous chemicals. The ability of these systems to handle various liquid classes and dispense volumes down to nanoliters further supports the precise and efficient use of detergents like this compound in complex automated experimental setups.
Emerging Research Frontiers and Future Perspectives on Lubrol Wx in Academic Inquiry
Novel Applications of Lubrol WX Across Interdisciplinary Research Domains
The unique ability of this compound to selectively interact with and extract specific membrane components has opened avenues for its application beyond traditional biochemical studies, extending into advanced materials science, nanotechnology, biosensing, and diagnostics.
Role in Advanced Materials Science and Nanotechnology Research
This compound plays a crucial role in the study of complex biological membrane structures, which are inherently nanoscale materials. Its primary application in this domain involves the isolation of detergent-resistant membrane (DRM) domains, often referred to as lipid rafts. These microdomains, enriched in cholesterol and sphingolipids, are critical to various cellular processes and represent a significant area of investigation in biomaterials science.
The differential solubilization achieved with this compound, as opposed to other detergents like Triton X-100, allows researchers to distinguish and characterize distinct membrane microdomains based on their lipid and protein compositions. For instance, studies have shown that prominin, a pentaspan membrane protein, is insoluble in this compound but soluble in Triton X-100, highlighting the detergent's capacity to reveal specific membrane organizations. Similarly, certain proteins, such as prostate-specific membrane antigen (PSMA), exhibit differential solubility, being partially insoluble in this compound but completely soluble in Triton X-100. This selective extraction capability is vital for understanding the nanoscale organization of biological membranes and their functional implications. The insights gained from such studies are fundamental to the development of advanced biomaterials that aim to mimic or interact with cellular membranes and their intricate nanoscale features.
Application in Next-Generation Biosensing and Diagnostics Research Methodologies
The selective solubilizing properties of this compound make it an invaluable tool in the preparation and analysis of samples for advanced biosensing and diagnostics research. By enabling the isolation of specific membrane-bound proteins or lipid microdomains, this compound facilitates the study of biomarkers and their native membrane environments, which is crucial for developing highly sensitive and specific diagnostic assays.
A notable application is in prostate cancer research, where this compound has been instrumental in investigating the association of Prostate-Specific Membrane Antigen (PSMA) with detergent-resistant membranes. Research indicates that the dimeric form of PSMA specifically associates with this compound-DRMs, providing critical insights into its subcellular fate and potential as a diagnostic and therapeutic target. This understanding of PSMA's membrane association, facilitated by this compound, can inform the design of next-generation biosensors for early cancer detection or targeted drug delivery systems. The ability to selectively prepare membrane fractions enriched in specific disease markers contributes directly to the advancement of methodologies for real-time patient monitoring and the development of more stable and accurate continuous biosensing systems.
Unresolved Questions and Future Directions in this compound Research
Despite its established utility, research involving this compound continues to evolve, addressing complex questions related to membrane biology and exploring novel applications.
Exploration of Molecular Heterogeneity and Its Impact on Research Utility
A significant area of ongoing inquiry revolves around the inherent molecular heterogeneity of lipid rafts and other detergent-resistant membrane domains. This compound has been a pivotal tool in demonstrating this heterogeneity, revealing that different detergents yield membrane domains with distinct lipid and protein compositions, thereby suggesting the existence of various raft subtypes within a single cell.
However, the precise molecular composition and dynamic nature of this compound-resistant domains across diverse cell types and physiological states remain areas of active investigation. Future research aims to fully elucidate the specific lipid and protein constituents of these distinct this compound-resistant subsets and to correlate them with particular cellular functions, signaling pathways, or disease pathologies. For instance, understanding how viral proteins, like the rotavirus spike protein VP4, associate with different this compound-sensitive raft subsets could explain variations in viral cell cycles and targeting mechanisms. This deeper understanding of molecular heterogeneity will enhance the utility of this compound as a research tool, allowing for more targeted and functionally relevant studies of membrane microdomains.
Development of Novel this compound Derivatives for Specialized Research Applications
Given that this compound is a polyoxyethylene alkyl ether, its chemical structure presents opportunities for modification to create novel derivatives with tailored properties. While current literature primarily focuses on the existing form of this compound, future research could explore synthesizing derivatives with altered alkyl chain lengths, varying numbers of ethylene (B1197577) oxide units, or modified terminal groups. Such modifications could potentially fine-tune the detergent's critical micelle concentration, solubilization efficiency, and selectivity for specific membrane components.
The development of such specialized this compound derivatives could lead to improved methods for isolating challenging membrane proteins that are difficult to solubilize while preserving their native structure and function. This would be particularly beneficial for structural biology studies, drug discovery, and the development of more effective biosensors that require specific protein-membrane interactions. The ability to design detergents with enhanced specificity could revolutionize the isolation and characterization of particular membrane microdomains or protein complexes.
Computational and Theoretical Modeling Advancements for this compound Interactions
Computational and theoretical modeling offer powerful avenues for gaining deeper insights into the interactions of this compound with biological membranes at an atomic or molecular level. Such models could simulate the dynamic processes of detergent-membrane interaction, providing a detailed understanding of how this compound differentially solubilizes various membrane components.
By leveraging computational approaches, researchers could predict how changes in membrane lipid composition, cholesterol content, or the presence of specific proteins influence the resistance of membrane domains to this compound extraction. This could lead to the rational design of optimized experimental protocols for membrane protein solubilization and lipid raft isolation, moving beyond empirical trial-and-error. Furthermore, modeling could help elucidate the precise steric and hydrophobic forces that govern the selective partitioning of this compound into distinct membrane microdomains. These advancements would not only optimize the use of this compound in current research but also guide the development of entirely new classes of detergents with predictable and highly specific solubilization characteristics.
Compound Names and PubChem CIDs
Q & A
Q. What is the role of Lubrol WX in isolating membrane-bound proteins and lipid rafts?
this compound is a nonionic detergent widely used to solubilize cellular membranes while preserving lipid raft microdomains. Methodologically, membranes are treated with this compound (typically 1% concentration) and subjected to sucrose density gradient centrifugation. This separates detergent-resistant lipid rafts (enriched in cholesterol and sphingolipids) from solubilized components. For example, T1D protein and caveolin-1 remain insoluble in this compound, allowing their isolation in high-density fractions for downstream analysis . This approach is critical for studying protein localization in lipid rafts, which are implicated in signaling and trafficking.
Q. How does this compound compare to Triton X-100 in membrane protein studies?
this compound preserves lipid raft integrity by retaining inner leaflet lipids, whereas Triton X-100 solubilizes a broader range of membrane components, disrupting raft structures. For instance, T1D protein is insoluble in this compound but soluble in Triton X-100, highlighting detergent-specific effects on protein-lipid interactions . Researchers select this compound when studying cholesterol-dependent raft-associated proteins, while Triton X-100 is preferred for general membrane solubilization.
Q. What experimental protocols are recommended for using this compound in mitochondrial membrane studies?
this compound is used to isolate inner mitochondrial membranes (IMM) by selectively solubilizing matrix proteins. A validated protocol involves titrating this compound (0.16 mg/mg protein) to solubilize malate dehydrogenase (a matrix marker) while retaining cytochrome oxidase (an IMM marker) in the insoluble fraction. Centrifugation at 100,000g separates IMM-enriched pellets, which are then analyzed for enzyme-specific activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects on enzyme activities across studies?
Discrepancies often arise from detergent concentration variations or differences in membrane preparation. For example, this compound at 0.16 mg/mg protein enriches cytochrome oxidase activity in IMM but reduces malate dehydrogenase retention . To address contradictions, researchers should:
Q. What methodologies confirm this compound’s role in cholesterol-dependent protein interactions?
Cholesterol depletion experiments using saponin (0.2% for 40 minutes at 4°C) prior to this compound treatment can demonstrate cholesterol dependency. Post-treatment, Western blotting of gradient fractions reveals redistribution of proteins like T1D from detergent-resistant membranes to soluble fractions. Immunofluorescence further visualizes cholesterol-dependent membrane localization .
Q. How does this compound’s interaction with lipid rafts inform experimental design in neurochemical studies?
this compound’s ability to retain lipid raft integrity makes it suitable for studying ethanol-induced changes in neuronal membranes. For example, acute ethanol exposure inhibits Ca²⁺ ATPase activity, but this compound treatment reverses this effect by modulating membrane lipid fluidity. Researchers should:
Q. How to optimize this compound concentration for specific membrane preparations?
Optimization requires balancing solubilization efficiency with marker enzyme retention. For IMM:
- Titrate this compound (0.05–0.2 mg/mg protein).
- Measure cytochrome oxidase (IMM marker) and malate dehydrogenase (matrix marker) activities in insoluble fractions.
- Select the concentration yielding maximal cytochrome oxidase enrichment (e.g., 0.16 mg/mg protein) and minimal matrix contamination .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound-derived membrane data?
- Use ANOVA to compare enzyme activities across detergent concentrations or treatment groups.
- Apply principal component analysis (PCA) to lipidomic datasets from Lubrol-resistant fractions.
- Report mean ± SEM from ≥3 independent experiments to ensure reproducibility .
Q. How to address variability in this compound’s solubilization efficiency across cell types?
Variability may stem from differences in membrane cholesterol content or protein composition. Mitigation strategies include:
- Pre-treating cells with methyl-β-cyclodextrin to standardize cholesterol levels.
- Including a reference protein (e.g., transferrin receptor) to normalize solubilization efficiency .
Technical Notes
- Critical Reagent Ratios : For lipid raft studies, maintain a this compound:protein ratio of 1:10 (w/w) to avoid oversolubilization .
- Storage : Prepare this compound solutions fresh to prevent oxidation, which alters detergent properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
